1,3-Benzodioxole-5-acetic acid, methyl ester
Overview
Description
1,3-Benzodioxole-5-acetic acid, methyl ester is a lignan synthesized by the condensation of podophyllotoxin with acetone in the presence of an acid catalyst .
Synthesis Analysis
The synthesis of an ester can be accomplished in one of several ways. In a lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid . Acid anhydrides can also react with alcohols to produce esters .Molecular Structure Analysis
The molecular formula of 1,3-Benzodioxole-5-acetic acid, methyl ester is C10H10O4 .Chemical Reactions Analysis
1,3-Benzodioxole-5-acetic acid, α-acetyl-, methyl ester is a white powder . It is synthesized by the condensation of podophyllotoxin with acetone in the presence of an acid catalyst .Physical And Chemical Properties Analysis
1,3-Benzodioxole-5-acetic acid, α-acetyl-, methyl ester is a white powder . Its molecular formula is C12H12O5 .Scientific Research Applications
1. Fragrance Ingredient Applications
1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate, a closely related compound to 1,3-Benzodioxole-5-acetic acid, methyl ester, is used as a fragrance ingredient. This compound is part of the Aryl Alkyl Alcohol Simple Acid Esters group and is synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid. Its applications in fragrances are supported by detailed toxicology and dermatology reviews (McGinty, Letizia, & Api, 2012).
2. Antitumor Activity
1,3-Benzodioxole derivatives, including 1,3-Benzodioxole-5-acetic acid, methyl ester, have been explored for their antitumor properties. A study found that some derivatives, particularly 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester, showed significant growth inhibitory activity on various cell lines (Micale, Zappalà, & Grasso, 2002).
3. Conformational and Crystal Structure Analysis
The compound has been the subject of conformational and crystal structure analyses. For instance, the (+)-corydalic acid methyl ester, a 6,7-secoberbine alkaloid, which includes the 1,3-benzodioxole-5-acetic acid, methyl ester structure, was analyzed using 1H NMR and X-ray crystallography (Kamigauchi et al., 1997).
4. Chemical Synthesis and Pharmaceutical Applications
The compound has been utilized in the synthesis of various pharmaceuticals. For example, it serves as a key intermediate in the synthesis of (−)-talampanel, a promising antiepileptic drug candidate (Easwar & Argade, 2003).
5. Antibacterial and Antioxidant Activities
Benzodioxol derivatives, including those similar to 1,3-Benzodioxole-5-acetic acid, methyl ester, have shown antimicrobial and antioxidant activities. Specific derivatives were effective against bacterial strains such as Staphylococcus aureus and Escherichia coli and exhibited notable antioxidant activities (Khalil, Jaradat, Hawash, & Issa, 2021).
properties
IUPAC Name |
methyl 2-(1,3-benzodioxol-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-10(11)5-7-2-3-8-9(4-7)14-6-13-8/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMYXNDMAAOTCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295747 | |
Record name | Methyl (2H-1,3-benzodioxol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-5-acetic acid, methyl ester | |
CAS RN |
326-59-0 | |
Record name | 1,3-Benzodioxole-5-acetic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=326-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 326-59-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl (2H-1,3-benzodioxol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzodioxole-5-acetic acid, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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